molecular formula C20H24N8O4 B3868607 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE

Cat. No.: B3868607
M. Wt: 440.5 g/mol
InChI Key: JJPSKWJUDGAJFR-ZFJKUVAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and hydrazine functional groups, as well as a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:

  • Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions to introduce the desired functional groups.

  • Introduction of Morpholine Groups: : The morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core under basic conditions.

  • Attachment of the Hydrazine and Nitrophenyl Groups: : The hydrazine and nitrophenyl groups are introduced through condensation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidized Derivatives: Various oxidized forms of the nitrophenyl group.

    Amino Derivatives: Reduction of the nitrophenyl group leads to the formation of amino derivatives.

    Substituted Triazines: Introduction of different functional groups through substitution reactions.

Scientific Research Applications

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the morpholine and hydrazine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Lacks the hydrazine and nitrophenyl groups, resulting in different chemical properties and applications.

    2,4-BIS(PIPERIDIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE: Contains piperidine instead of morpholine, leading to variations in reactivity and biological activity.

Uniqueness

The presence of both morpholine and hydrazine groups, along with the nitrophenyl moiety, makes 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O4/c29-28(30)17-5-1-3-16(15-17)4-2-6-21-25-18-22-19(26-7-11-31-12-8-26)24-20(23-18)27-9-13-32-14-10-27/h1-6,15H,7-14H2,(H,22,23,24,25)/b4-2+,21-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPSKWJUDGAJFR-ZFJKUVAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE
Reactant of Route 5
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE
Reactant of Route 6
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.